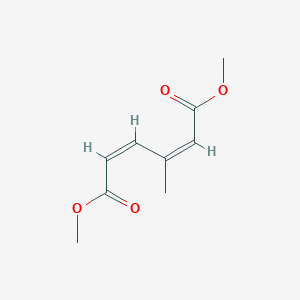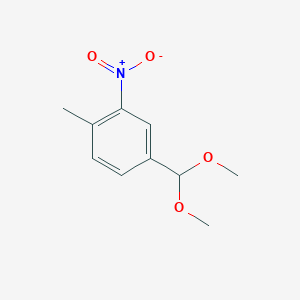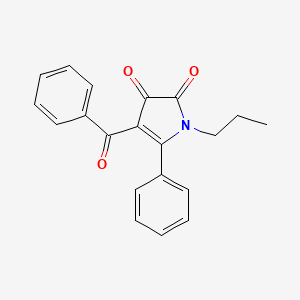![molecular formula C8H15OP B14575718 1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one CAS No. 61500-41-2](/img/structure/B14575718.png)
1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one is a chemical compound that belongs to the class of bicyclic phosphines. This compound is known for its unique structure, which includes a phosphorus atom integrated into a bicyclic framework. The presence of phosphorus in the bicyclic structure imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda5-Phosphabicyclo[3.3.1]nonan-1-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a phosphine precursor with a suitable dienophile. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1lambda5-Phosphabicyclo[3.3.1]nonan-1-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phosphorus atom in the bicyclic structure can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Scientific Research Applications
1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic properties in various chemical reactions.
Biology: The compound is investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of medicinal inorganic chemistry.
Industry: The compound is used in the development of photoluminescent materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1lambda5-Phosphabicyclo[3.3.1]nonan-1-one involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The bicyclic structure provides stability to the compound, allowing it to effectively interact with various substrates and facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A hydrocarbon analog without the phosphorus atom.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative of bicyclo[3.3.1]nonane.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: A ketone derivative with nitrogen atoms.
Uniqueness
1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one is unique due to the presence of the phosphorus atom in its bicyclic structure. This imparts distinct chemical properties, such as the ability to form stable coordination complexes with metal ions. The compound’s stability and reactivity make it a valuable tool in various fields of research, distinguishing it from its analogs.
Properties
CAS No. |
61500-41-2 |
|---|---|
Molecular Formula |
C8H15OP |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1λ5-phosphabicyclo[3.3.1]nonane 1-oxide |
InChI |
InChI=1S/C8H15OP/c9-10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2 |
InChI Key |
MSFPMJPVPGVZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCP(=O)(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14575638.png)
![2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575640.png)


![(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14575662.png)

![Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane](/img/structure/B14575688.png)

![[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate](/img/structure/B14575706.png)
![Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]-](/img/structure/B14575715.png)

![2-[2-(Dimethylamino)ethylidene]cholestan-3-one](/img/structure/B14575728.png)


